molecular formula C5H5NO2 B075182 3,4-Dihydroxypyridine CAS No. 1121-23-9

3,4-Dihydroxypyridine

Cat. No. B075182
CAS RN: 1121-23-9
M. Wt: 111.1 g/mol
InChI Key: ZCUUVWCJGRQCMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of dihydroxypyridine, such as 2,3,6-trihydroxypyridine and others, has been studied in various contexts. Holmes, Rittenberg, and Knackmuss (1972) described the synthesis of 2,3,6-trihydroxypyridine, revealing a precursor-product relation with the "nicotine blue pigment" and showing its relevance in bacterial oxidation processes (Holmes, Rittenberg, & Knackmuss, 1972).

Molecular Structure Analysis

Research on the molecular structure of dihydroxypyridine derivatives has shown the formation of unique supramolecular structures. For instance, Zaman, Tomura, and Yamashita (1999) investigated complexes formed by 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone with various pyridine derivatives, demonstrating new types of supramolecular synthons (Zaman, Tomura, & Yamashita, 1999).

Chemical Reactions and Properties

The reactivity and chemical properties of dihydroxypyridine derivatives have been a subject of study. For example, Hertog, Combe, and Kolder (2010) explored the reactivity of halogen atoms in 2,4-dihydroxypyridine, providing insights into new synthesis routes for chloro-dihydroxypyridine derivatives (Hertog, Combe, & Kolder, 2010).

Physical Properties Analysis

The physical properties of dihydroxypyridine derivatives can be significantly influenced by their interaction with metal ions. Vovk et al. (2003) studied the complexes of 2,3-dihydroxypyridine with bivalent metals, revealing how these interactions determine the crystal structures and spectral parameters of these compounds (Vovk et al., 2003).

Scientific Research Applications

  • Potential Antithyroid Drug : 3,4-DHP, a derivative of the plant amino acid mimosine, has shown properties of inhibiting iodination of human thyroglobulin and interfering with mitogenic activation of human lymphocytes. Its low bone marrow toxicity makes it a potential antithyroid drug (Hallengren et al., 1987).

  • Environmental Biodegradation : 3,4-DHP is involved in the biodegradation of 4-aminopyridine, an agrichemical used as a bird repellent. It serves as an intermediate in the microbial degradation process, forming part of the metabolic pathway utilized by certain bacteria (Takenaka et al., 2013).

  • Inhibition of Catechol-O-Methyltransferase : 3,4-DHP has been found to inhibit the enzyme catechol-O-methyltransferase, which is involved in the methylation of certain compounds, indicating its potential use in studies related to enzyme inhibition (Raxworthy et al., 1983).

  • Analytical Chemistry Applications : 3,4-DHP has been used in polarographic determination of Europium (III), indicating its role as a chelating agent in analytical chemistry applications (Sharma & Sindhu, 2000).

  • Potassium Channel Activators : In medicinal chemistry, derivatives of 3,4-DHP have been explored for their potential as potassium channel activators, which can have significant implications in pharmacology and treatment of various diseases (Bergmann et al., 1990).

  • Mimosine Toxicity Studies : 3,4-DHP, along with mimosine, has been studied for its inhibitory effects on the growth of plant seedlings, providing insights into the toxicity mechanisms of certain plant compounds (Smith & Fowden, 1966).

  • Research in Microbial Metabolism : Studies on the microbial metabolism of pyridine compounds have shown that 3,4-DHP can be an intermediate in the degradation of such compounds by microorganisms, highlighting its role in microbial catabolism (Houghton & Cain, 1972).

Safety And Hazards

The safety data sheet for 3,4-DHP suggests that it should be handled with care . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . After handling, hands should be washed thoroughly . Protective gloves, clothing, eye protection, and face protection should be worn while handling 3,4-DHP .

Future Directions

3,4-DHP has potential as an antithyroid drug . It has been used in the development of recyclable organocatalysts with high catalytic performance . The preparation of solid-supported organocatalysts may be a very useful approach to obtain more efficient catalytic systems for the synthesis of fine chemicals under particularly simple and mild conditions .

properties

IUPAC Name

3-hydroxy-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c7-4-1-2-6-3-5(4)8/h1-3,8H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUUVWCJGRQCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274234
Record name 3,4-Dihydroxypyridine
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Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxypyridine

CAS RN

10182-48-6, 1121-23-9
Record name 3,4-Pyridinediol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxypyridin-4-one
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Hydroxy-4-pyridone
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Record name 3,4-Dihydroxypyridine
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Record name 3,4-Dihydroxypyridine
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Record name 3,4-Dihydroxypyridine
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Record name 3,4-PYRIDINEDIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
424
Citations
H Veisi, A Kakanejadifard - RSC advances, 2016 - pubs.rsc.org
A Pd supported on 3,4-dihydroxypyridine (Py)-functionalized Fe3O4 (Fe3O4/Py/Pd) hybrid material has been synthesized for the first time. Inductively coupled plasma (ICP), energy …
Number of citations: 86 pubs.rsc.org
GK Watson, C Houghton, RB Cain - Biochemical Journal, 1974 - portlandpress.com
1. Pyridine-3,4-diol (3,4-dihydroxypyridine, 3-hydroxypyrid-4-one), an intermediate in 4-hydroxypyridine metabolism by an Agrobacterium sp (NCIB 10413), was converted by extracts …
Number of citations: 41 portlandpress.com
GK Watson, C Houghton, RB Cain - Biochemical Journal, 1974 - portlandpress.com
1. The first metabolic step in the biodegradation of 4-hydroxypyridine by an Agrobacterium sp. was hydroxylation to form pyridine-3,4-diol. 2. Extracts required 1mol of O 2 and 1mol of …
Number of citations: 31 portlandpress.com
M Pirhayati, A Kakanejadifard… - Applied Organometallic …, 2016 - Wiley Online Library
A simple and practical strategy for the synthesis of a novel nano‐Fe 3 O 4 ‐supported organocatalyst system based on 3,4‐dihydroxypyridine (Fe 3 O 4 /Py) has been developed. The …
Number of citations: 20 onlinelibrary.wiley.com
R Puchala, JJ Davis, T Sahlu - Journal of Chromatography B: Biomedical …, 1996 - Elsevier
A simple method for determination of mimosine and 3,4-dihydroxypyridine (3,4-DHP) in plasma and milk was developed. Milk and plasma, with tyrosine as internal standard, were …
Number of citations: 13 www.sciencedirect.com
MP Hegarty, PM Thorne - Australian Journal of Agricultural …, 1964 - CSIRO Publishing
A simple, specific method is described for the determination of mimosine and 3,4-dihydroxypyridine (DHP) in extracts of leaves and seeds of Leucaena glauca Benth. and in urine. Plant …
Number of citations: 65 www.publish.csiro.au
IA Shaaban, TA Mohamed, WM Zoghaib… - Journal of Molecular …, 2013 - Elsevier
Raman (3500–100cm −1 ) and infrared (4000–200cm −1 ) spectra of 3,4-dihydroxypyridine (3,4-DHP) have been recorded in the solid phase. In addition, the UV spectrum (350–190nm…
Number of citations: 7 www.sciencedirect.com
WC Tsai, KH Ling - Toxicon, 1971 - Elsevier
The effect of mimosine, (β-N(3-hydroxy-4-pyridone)-α-amino propionic acid), and 3,4-dihydroxypyridine on cell growth, mitotic frequency, DNA, RNA and protein synthesis of H.Ep-2 cell …
Number of citations: 55 www.sciencedirect.com
S Takenaka, R Nomura… - BMC …, 2013 - bmcmicrobiol.biomedcentral.com
The agrichemical 4-aminopyridine is used as a bird repellent in crop fields and has an epileptogenic action in a variety of animals, including man and mouse. 4-Aminopyridine is …
Number of citations: 11 bmcmicrobiol.biomedcentral.com
IK Smith, L Fowden - Journal of Experimental Botany, 1966 - academic.oup.com
Mimosine and 3,4-dihydroxypyridine are inhibitory to the growth of mung bean seedlings. Mimosine inhibition could be reversed by tyrosine or nicotinic acid, but it was reversed by …
Number of citations: 91 academic.oup.com

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